(2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid
Description
Properties
IUPAC Name |
(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGDJLPGZOFEW-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via substitution reactions, often using phenyl halides or phenylboronic acids.
Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved using Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like phenyl halides, phenylboronic acids, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Synthesis
Role as an Intermediate:
This compound is primarily used as an intermediate in the synthesis of pharmaceutical agents. It plays a crucial role in the development of drugs targeting neurological disorders, particularly those that affect neurotransmitter systems. The unique structural features of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid facilitate the formation of complex molecular architectures necessary for effective pharmacological activity .
Case Study:
A notable application is in the synthesis of compounds that inhibit monoamine transporters, which are critical in the treatment of depression and anxiety disorders. For instance, derivatives synthesized from this compound exhibited high affinity for dopamine and norepinephrine transporters, indicating potential therapeutic benefits .
Exploration of Reaction Pathways:
The compound is valuable in organic synthesis due to its ability to facilitate new reaction pathways. Chemists utilize it to develop innovative synthetic methodologies that can lead to the discovery of novel compounds with potential applications in various fields .
Material Science
Advanced Material Development:
The unique structural properties of this compound allow for its incorporation into advanced materials. These materials can exhibit specific mechanical and thermal properties suitable for various industrial applications .
Case Study:
Research has explored the use of this compound in creating polymers with enhanced properties, which could be applied in coatings or composite materials.
Biological Studies
Investigating Biological Interactions:
Researchers employ this compound to study its interactions with biological targets. This research aids in the discovery of new therapeutic agents by elucidating mechanisms of action at a molecular level .
Data Table: Biological Studies Applications
| Study Area | Findings |
|---|---|
| Interaction Studies | Investigated interactions with neurotransmitter systems |
| Therapeutic Discovery | Aided in identifying compounds with potential therapeutic effects |
Mechanism of Action
The mechanism of action of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The phenyl group can engage in π-π interactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological targets. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine-based analogs (5-membered), impacting conformational flexibility and binding affinity.
Key Differences :
- Functional Groups: Dicarboxylic acids in the target compound increase polarity and hydrogen-bonding capacity compared to monocarboxylic analogs .
Stereochemical Variations
Stereochemistry significantly affects biological activity and synthetic applications:
Insights :
Substituent Effects: Phenyl vs. Fluorine
Electron-withdrawing (e.g., fluorine) and aromatic (e.g., phenyl) groups modulate physicochemical properties:
Key Findings :
Functional Group Variations: Mono- vs. Dicarboxylic Acids
The number of carboxylic acids influences solubility and reactivity:
Biological Activity
(2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid is a chiral compound with significant implications in medicinal chemistry. Its unique structure, characterized by a tert-butyloxycarbonyl (Boc) protective group and two carboxylic acid functionalities, positions it as a versatile building block in drug synthesis, particularly for neurological and cardiovascular applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthetic routes, and potential therapeutic applications.
- Molecular Formula : C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Structure : The compound features a piperidine ring substituted with a phenyl group and two carboxylic acids at the 2 and 4 positions.
Research indicates that this compound and its derivatives exhibit notable biological activities primarily through their interactions with various biological targets. The compound has been identified as a precursor for synthesizing pharmacologically active compounds, including thrombin inhibitors and antitumor agents.
The unique stereochemistry of the compound contributes to its selective binding properties, which are essential for therapeutic efficacy. Interaction studies have shown that modifications to its structure can significantly influence its pharmacological profile.
Pharmacological Applications
Several studies have highlighted the potential applications of this compound in drug development:
- Thrombin Inhibition : Derivatives of this compound have been evaluated for their inhibitory effects on thrombin, an enzyme critical in the coagulation cascade. These derivatives showed promise as anticoagulants, suggesting potential applications in treating thrombotic disorders.
- Antitumor Activity : Research has indicated that certain derivatives possess antitumor properties, making them candidates for cancer therapy. The mechanism by which these compounds exert their effects may involve modulation of cellular signaling pathways associated with tumor growth and metastasis.
- Neurological Disorders : Due to its structural features, this compound is being explored for its potential in developing treatments for neurological conditions. Its ability to cross the blood-brain barrier enhances its viability as a therapeutic agent in neuropharmacology.
Synthetic Routes
Multiple synthetic methodologies have been developed to produce this compound, emphasizing its accessibility for further modifications:
| Synthetic Method | Key Steps | Advantages |
|---|---|---|
| Method A | Boc protection, carboxylation | High yield and purity |
| Method B | Direct coupling reactions | Simplified process with fewer steps |
| Method C | Multi-step synthesis involving intermediates | Versatile for producing various derivatives |
These methods underscore the compound's utility in medicinal chemistry and its role as a precursor in synthesizing diverse pharmacological agents.
Case Study 1: Thrombin Inhibition
A study investigated the thrombin inhibitory activity of several derivatives synthesized from this compound. The results indicated that specific modifications at the phenyl ring significantly enhanced inhibitory potency compared to the parent compound. This underscores the importance of structural optimization in drug design.
Case Study 2: Antitumor Efficacy
Another research effort focused on evaluating the antitumor effects of derivatives derived from this compound against various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid to improve yield and stereochemical purity?
- Methodological Answer : Multi-step synthesis protocols, such as those involving Boc protection/deprotection and acid-catalyzed cyclization, should be carefully controlled. For example, hydrolysis under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) can be optimized by monitoring reaction progress via TLC or HPLC . Temperature and solvent selection (e.g., tert-butyl alcohol for inert reactions) are critical to preserving stereochemistry. Column chromatography or recrystallization using polar solvents (e.g., ethanol/water mixtures) can enhance purity (>98%) .
Q. What analytical techniques are critical for confirming the structural integrity and enantiomeric excess of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparison of optical rotation values with literature data. NMR (¹H, ¹³C, and 2D-COSY) is essential for verifying stereochemistry at the 2R and 4R positions, while mass spectrometry (HRMS or LC-MS) validates molecular weight .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with water for ≥15 minutes. Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How do the chiral centers (2R,4R) influence the compound’s biological activity in receptor-binding studies?
- Methodological Answer : Conduct comparative assays using enantiomeric pairs (2R,4R vs. 2S,4S) to evaluate stereospecific interactions. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target receptors, such as GABAB or mGluRs. Validate with radioligand displacement assays using tritiated analogs .
Q. What strategies can resolve discrepancies in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF) and protic (MeOH, H2O) solvents using gravimetric analysis. Adjust pH (e.g., with NaOH/HCl) to assess ionizable carboxylic acid groups. Cross-reference with Hansen solubility parameters to identify outliers .
Q. How can computational modeling predict the stability of the Boc group under varying reaction conditions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model Boc cleavage kinetics under acidic, basic, or thermal conditions. Compare activation energies for tert-butyl carbamate decomposition pathways. Validate predictions with TGA (thermogravimetric analysis) and in situ IR spectroscopy .
Q. What experimental approaches mitigate racemization during the synthesis of derivatives (e.g., amides or esters) of this compound?
- Methodological Answer : Use coupling agents (e.g., HATU or EDC) at low temperatures (−20°C) to minimize epimerization. Monitor reaction progress with chiral HPLC. Opt for non-basic conditions (e.g., DIPEA-free protocols) when reacting the carboxylic acid moiety .
Contradiction Analysis & Troubleshooting
Q. How should researchers address conflicting reports on the compound’s stability in aqueous buffers?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 1–3 months) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Analyze degradation products via LC-MS and assign degradation pathways (e.g., Boc hydrolysis or decarboxylation). Adjust buffer composition (e.g., add antioxidants like BHT) if oxidation is observed .
Q. Why do certain catalytic systems fail to achieve high enantioselectivity in asymmetric syntheses of this compound?
- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s salen-Co or Sharpless ligands) under varying pressures and temperatures. Steric hindrance at the 4-phenyl group may require bulkier ligands. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies to improve ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
